1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-

Catalog No.
S3449090
CAS No.
868771-01-1
M.F
C20H25NO2
M. Wt
311.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, ...

CAS Number

868771-01-1

Product Name

1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-

IUPAC Name

(1R,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

Molecular Formula

C20H25NO2

Molecular Weight

311.4

InChI

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20-/m1/s1

InChI Key

LCYFRMAJUZEBOV-VAMGGRTRSA-N

SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Isomeric SMILES

C1C[C@H]([C@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- is a chiral compound featuring a cyclohexane ring with hydroxyl groups at the 1 and 2 positions and a bis(phenylmethyl)amino group at the 3 position. Its stereochemistry is defined by the (1R,2R,3R) configuration, indicating specific spatial arrangements of its atoms that can influence its reactivity and biological interactions.

Typical of alcohols and amines. Key reactions include:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion to ketones or aldehydes through oxidation of the hydroxyl groups.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.

These reactions are significant for modifying the compound's structure to enhance its biological activity or develop derivatives with new properties.

1,2-Cyclohexanediol derivatives have shown promising biological activities. Research indicates that compounds in this class may exhibit:

  • Antibacterial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Properties: Similar compounds have been reported to possess antifungal activities against pathogens such as Candida albicans .
  • Antiprotozoal Effects: Certain derivatives have shown potential in inhibiting protozoan infections .

The specific biological activity of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- may vary based on its structural modifications.

The synthesis of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- typically involves several steps:

  • Formation of Cyclohexanediol: Cyclohexane can be hydroxylated using reagents like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions.
  • Amination: The introduction of the bis(phenylmethyl)amino group can be achieved through nucleophilic substitution or reductive amination processes involving suitable amine precursors.

These methods allow for the controlled synthesis of the desired compound while maintaining its stereochemical integrity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its antibacterial and antifungal properties, it could serve as a lead compound in drug design.
  • Chemical Research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique structure might find applications in developing new materials with specific chemical properties.

Studies on the interactions of 1,2-Cyclohexanediol derivatives with biological targets are essential for understanding their mechanisms of action. Molecular docking studies have suggested potential binding sites on bacterial enzymes or receptors involved in cell division and metabolism . These insights can guide further development and optimization of related compounds.

Several compounds share structural similarities with 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
CyclohexanolCyclohexane with one hydroxyl groupSolvent; limited biological activity
Bis(phenylmethyl)amineTwo phenyl groups attached to nitrogenPotentially active against bacteria
1,3-CyclohexanediolHydroxyl groups at positions 1 and 3Antifungal activity
PhenylethylamineEthylamine with phenyl groupNeurotransmitter effects

These compounds vary in their biological activities due to differences in functional groups and stereochemistry. The unique combination of features in 1,2-Cyclohexanediol makes it a subject of interest for further research.

XLogP3

2.9

Dates

Modify: 2024-04-15

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